molecular formula C7H2Cl2F2O2 B14888795 3,5-Dichloro-2,6-difluorobenzoic acid

3,5-Dichloro-2,6-difluorobenzoic acid

Cat. No.: B14888795
M. Wt: 226.99 g/mol
InChI Key: SXNKPABVCHNVIA-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-difluorobenzoic acid is a halogenated benzoic acid derivative It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2,6-difluorobenzoic acid can be synthesized from commercially available precursors. One common method involves the use of 4-chloro-3,5-difluorobenzonitrile as the starting material. The synthetic route includes several steps such as nitration, selective reduction, diazotisation, and chlorination . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using hydrogenation techniques, and finally chlorination through diazotisation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3,5-Dichloro-2,6-difluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,6-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in the inhibition or activation of specific enzymes or receptors, leading to its desired effects in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-3,5-difluorobenzoic acid
  • 3,5-Dichlorobenzoic acid
  • 2,6-Difluorobenzoic acid
  • 3,5-Difluorobenzoic acid

Uniqueness

3,5-Dichloro-2,6-difluorobenzoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C7H2Cl2F2O2

Molecular Weight

226.99 g/mol

IUPAC Name

3,5-dichloro-2,6-difluorobenzoic acid

InChI

InChI=1S/C7H2Cl2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)

InChI Key

SXNKPABVCHNVIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)C(=O)O)F)Cl

Origin of Product

United States

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